molecular formula C7H20Cl2N2 B1459190 [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride CAS No. 1375474-73-9

[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride

Cat. No.: B1459190
CAS No.: 1375474-73-9
M. Wt: 203.15 g/mol
InChI Key: IQBCUILZAISAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .

Cellular Effects

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .

Properties

IUPAC Name

N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBCUILZAISAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Reactant of Route 2
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Reactant of Route 3
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Reactant of Route 4
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Reactant of Route 5
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.